molecular formula C15H17N3O4S B13498126 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-thiomorpholino-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-thiomorpholino-benzoic acid

Cat. No.: B13498126
M. Wt: 335.4 g/mol
InChI Key: JJTOYMFYRDQCDI-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with diazinan and thiomorpholin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives, diazinan, and thiomorpholin. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the diazinan group through nucleophilic substitution reactions.

    Cyclization: Formation of the thiomorpholin ring via cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Automation: Utilizing automated reactors and continuous flow systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid include:

    Benzoic Acid Derivatives: Such as 4-aminobenzoic acid or 2-hydroxybenzoic acid.

    Diazinan Compounds: Such as 1,3-diazinane-2,4-dione.

    Thiomorpholin Compounds: Such as thiomorpholine-4-carboxylic acid.

Uniqueness

The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-thiomorpholin-4-ylbenzoic acid

InChI

InChI=1S/C15H17N3O4S/c19-13-3-4-18(15(22)16-13)10-1-2-12(11(9-10)14(20)21)17-5-7-23-8-6-17/h1-2,9H,3-8H2,(H,20,21)(H,16,19,22)

InChI Key

JJTOYMFYRDQCDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)N3CCSCC3)C(=O)O

Origin of Product

United States

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